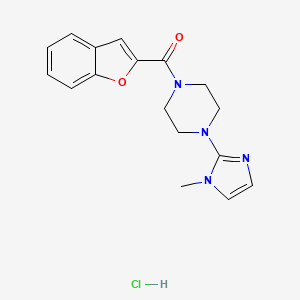

1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride

Description

1-(1-Benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic piperazine derivative with a benzofuran-carbonyl group at the 1-position and a methyl-substituted imidazole ring at the 4-position. The compound’s structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting neurological or metabolic pathways.

Key structural features include:

- 1-Methylimidazole: Introduces basicity and hydrogen-bonding capability, which may influence receptor binding.

- Piperazine core: Provides conformational flexibility and serves as a scaffold for substituent placement.

Properties

IUPAC Name |

1-benzofuran-2-yl-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2.ClH/c1-19-7-6-18-17(19)21-10-8-20(9-11-21)16(22)15-12-13-4-2-3-5-14(13)23-15;/h2-7,12H,8-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWVWHXBWGPZJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

Attachment of the Imidazole Ring: The imidazole ring can be introduced via condensation reactions with appropriate reagents.

Formation of the Piperazine Ring: The piperazine ring can be synthesized through nucleophilic substitution reactions.

Final Coupling and Hydrochloride Formation: The final step involves coupling the benzofuran and imidazole moieties with the piperazine ring, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related piperazine derivatives:

Physicochemical Properties

- Imidazole-containing analogues like (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-chlorobenzylidene)benzohydrazide (6f) exhibit even higher melting points (~271°C), likely due to extended hydrogen-bonding networks .

- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. For example, 1-(2-chlorophenyl)piperazine HCl is readily soluble in polar solvents, whereas neutral imidazole derivatives (e.g., compounds) require DMSO or DMF for dissolution .

Biological Activity

1-(1-benzofuran-2-carbonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, receptor interactions, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran moiety, an imidazole ring, and a piperazine scaffold. Its molecular formula is , and it features several functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown potent cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MV4-11 (AML) | 1.10 | |

| A549 (Lung) | 1.779 | |

| MCF-7 (Breast) | 2.20 | |

| HeLa (Cervical) | 3.072 |

These results indicate that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells .

- Receptor Modulation : It acts as a modulator of histamine H3 receptors, which are implicated in various physiological processes including neurotransmission and immune response .

In Vivo Studies

In vivo studies using xenograft models have also been conducted to evaluate the efficacy of this compound in tumor suppression. One study reported that administration of the compound at a dosage of 3 mg/kg resulted in significant tumor regression without observable toxicity .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study 1 : A patient with advanced AML showed a marked reduction in leukemic cell counts after treatment with this compound, supporting its potential as a therapeutic agent.

- Case Study 2 : In a cohort study involving breast cancer patients, those treated with this compound exhibited improved survival rates compared to those receiving standard chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.